1,3-Bis(4-carboxyphenyl)imidazolium chloride

MOF Dye Adsorption Wastewater Treatment

1,3-Bis(4-carboxyphenyl)imidazolium chloride (CAS 1414629-40-5), molecular formula C₁₇H₁₃ClN₂O₄ and molecular weight 344.75 , is a bifunctional imidazolium-based dicarboxylic acid ligand widely employed as an organic linker for the construction of cationic metal-organic frameworks (MOFs). The compound features a central imidazolium core bearing a permanent positive charge, flanked by two terminal carboxylic acid groups that serve as metal coordination sites.

Molecular Formula C17H13ClN2O4
Molecular Weight 344.7 g/mol
CAS No. 1414629-40-5
Cat. No. B3322031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-carboxyphenyl)imidazolium chloride
CAS1414629-40-5
Molecular FormulaC17H13ClN2O4
Molecular Weight344.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)N2C=C[N+](=C2)C3=CC=C(C=C3)C(=O)O.[Cl-]
InChIInChI=1S/C17H12N2O4.ClH/c20-16(21)12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(4-8-15)17(22)23;/h1-11H,(H-,20,21,22,23);1H
InChIKeyFKVTWWKYGXDSGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(4-carboxyphenyl)imidazolium Chloride CAS 1414629-40-5: Imidazolium-Based MOF Linker for Cationic Framework Construction and Heterogeneous Catalysis


1,3-Bis(4-carboxyphenyl)imidazolium chloride (CAS 1414629-40-5), molecular formula C₁₇H₁₃ClN₂O₄ and molecular weight 344.75 , is a bifunctional imidazolium-based dicarboxylic acid ligand widely employed as an organic linker for the construction of cationic metal-organic frameworks (MOFs) [1]. The compound features a central imidazolium core bearing a permanent positive charge, flanked by two terminal carboxylic acid groups that serve as metal coordination sites. This structural design enables the ligand to simultaneously provide framework connectivity and induce an intrinsic cationic electrostatic environment within the resulting MOF architecture [2].

Why 1,3-Bis(4-carboxyphenyl)imidazolium Chloride Cannot Be Substituted with Neutral Dicarboxylate Linkers


Generic substitution of 1,3-bis(4-carboxyphenyl)imidazolium chloride with neutral dicarboxylate linkers such as terephthalic acid or biphenyl-4,4′-dicarboxylic acid fundamentally alters the electrostatic character of the resulting MOF. The imidazolium core introduces a permanent cationic charge that is covalently integrated into the framework backbone, generating a positively charged pore environment that cannot be replicated by neutral linkers [1]. This intrinsic cationic environment governs guest-framework interactions, enabling preferential adsorption of anionic species over neutral or cationic molecules in aqueous media and enhanced selectivity for CO₂ over CH₄ in gas-phase separations [2]. Furthermore, the C2 position of the imidazolium ring serves as a latent N-heterocyclic carbene (NHC) precursor site for post-synthetic metallation, a catalytic functionality absent in conventional aromatic dicarboxylate linkers [3].

Quantitative Performance Evidence: 1,3-Bis(4-carboxyphenyl)imidazolium Chloride vs. Comparator Ligands


Anionic Dye Adsorption: Cationic MOF from 1,3-Bis(4-carboxyphenyl)imidazolium Chloride vs. Neutral-Linker MOF

A Ni-MOF constructed using 1,3-bis(4-carboxyphenyl)imidazolium chloride (H₂L⁺Cl⁻) demonstrated substantial adsorption capacity for anionic dyes, achieving 98.65% removal of Congo red from aqueous solution [1]. In contrast, a structurally analogous Ni-MOF constructed with the neutral linker 4,4′-bipyridine and 1,4-benzenedicarboxylic acid exhibited negligible adsorption of anionic Congo red under comparable conditions, confirming that the imidazolium-derived cationic framework environment is the principal driver of anionic dye sequestration [2].

MOF Dye Adsorption Wastewater Treatment Cationic Framework

CO₂/CH₄ Selectivity: Azolium-Based Cationic MOF vs. Neutral Framework Baseline

Ni-MOF and Zn-MOF synthesized from 1,3-bis(4-carboxyphenyl)imidazolium chloride demonstrated preferential adsorption of CO₂ over CH₄ in gas-phase measurements. This selectivity is attributed to the positively charged azolium moieties in the framework, which interact more strongly with CO₂ due to its higher quadrupole moment compared to nonpolar CH₄ [1]. Neutral MOF analogs (e.g., IRMOF-1 constructed from terephthalic acid) typically exhibit CO₂/CH₄ selectivity factors of 2-3 at ambient pressure, whereas the cationic azolium-based frameworks achieve markedly enhanced discrimination through favorable electrostatic interactions [2].

Gas Separation CO₂ Capture MOF Selectivity

Post-Synthetic Metallation for Heterogeneous Catalysis: Imidazolium Chloride Linker vs. Bromide Analog

The C2 position of the imidazolium core in 1,3-bis(4-carboxyphenyl)imidazolium chloride serves as an NHC precursor for post-synthetic palladation. A Pd(II)-NHC-MOF catalyst derived from this chloride linker (1-Pd) demonstrated sustained catalytic activity for Sonogashira cross-coupling and Knoevenagel condensation across four consecutive reaction cycles without loss of structural integrity [1]. The chloride counterion offers advantages over the bromide analog in certain synthetic contexts, as the chloride form avoids potential bromide coordination interference during framework assembly with metal nodes and may exhibit different solubility characteristics in polar aprotic solvents [2].

N-Heterocyclic Carbene Heterogeneous Catalysis MOF Cross-Coupling

Proton Conductivity: Aligned Imidazolium Groups for Conduction Pathways

A Cd(II)-based MOF synthesized with 1,3-bis(4-carboxyphenyl)imidazolium chloride as the organic linker exhibited a proton conductivity of 1.3 × 10⁻⁵ S cm⁻¹ at 25 °C and 98% relative humidity [1]. The conductivity mechanism relies on the alignment of imidazolium groups within the framework channels, which facilitates proton hopping via hydrogen-bonded water networks. For comparison, neutral carboxylate-based MOFs without imidazolium moieties (e.g., HKUST-1, MIL-101) typically exhibit proton conductivities below 10⁻⁷ S cm⁻¹ under similar ambient conditions unless postsynthetically doped with acidic guests [2].

Proton Conduction MOF Fuel Cell Imidazolium

Mechanochemical Catalytic Activation: Cu(I)-NHC Generation from Imidazolium Chloride Linker

A Cu-bis(NHC) MOF constructed from 1,3-bis(4-carboxyphenyl)imidazolium chloride demonstrated mechanochemical activation under ultrasound, generating active Cu(I)-NHC species that catalyzed the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with conversions up to 26.5% over 20 sonication cycles [1]. In contrast, the analogous bromide-based framework required different synthetic conditions and exhibited distinct dimensionality (1D coordination polymer vs. 3D framework with chloride) [2]. The chloride salt provides the specific counterion and solubility profile necessary for constructing the Cu-bis(NHC) MOF architecture capable of ultrasound-triggered mechanocatalysis.

Mechanochemistry N-Heterocyclic Carbene CuAAC Click Chemistry

Optimal Application Scenarios for 1,3-Bis(4-carboxyphenyl)imidazolium Chloride Based on Quantitative Evidence


Cationic MOF Synthesis for Anionic Pollutant Sequestration

Researchers and industrial users seeking to fabricate cationic metal-organic frameworks for the adsorptive removal of anionic organic pollutants (e.g., Congo red, Methyl orange) from wastewater should prioritize 1,3-bis(4-carboxyphenyl)imidazolium chloride as the organic linker. The resulting Ni-MOF and Zn-MOF frameworks achieve up to 98.65% Congo red removal efficiency, a performance unattainable with neutral dicarboxylate linkers such as terephthalic acid [1]. This application is directly supported by the quantitative dye adsorption evidence presented in Section 3, Item 1.

Heterogeneous NHC-Palladium Catalyst Fabrication

For catalytic applications requiring recyclable heterogeneous Pd-NHC catalysts, this chloride linker enables the solvothermal construction of azolium-containing Zn-MOFs followed by post-synthetic palladation at the imidazolium C2 position. The resulting Pd(II)-NHC-MOF maintains catalytic activity for Sonogashira cross-coupling and Knoevenagel condensation over at least four consecutive cycles without structural degradation [2]. The chloride form is preferred over the bromide analog for compatibility with established Zn(NO₃)₂·6H₂O solvothermal protocols.

CO₂-Selective Adsorbent Development

Scientists developing adsorbents for CO₂/CH₄ separation (e.g., biogas upgrading, natural gas purification) benefit from the intrinsic cationic pore environment imparted by 1,3-bis(4-carboxyphenyl)imidazolium chloride. The positively charged azolium moieties create favorable electrostatic interactions with CO₂ due to its higher quadrupole moment relative to CH₄, enabling preferential CO₂ adsorption that neutral MOF linkers cannot provide [3]. This application is grounded in the gas-phase selectivity evidence in Section 3, Item 2.

Mechanochemically Triggered Click Catalysis

Research groups investigating stimuli-responsive catalytic materials should consider this chloride linker for constructing Cu-bis(NHC) MOFs capable of ultrasound-induced mechanocatalytic activation. The framework derived from 1,3-bis(4-carboxyphenyl)imidazolium chloride generates active Cu(I)-NHC species under mechanical stimulation, enabling CuAAC click reactions with conversions up to 26.5% over 20 sonication cycles [4]. This mechanocatalytic functionality is unique to the imidazolium chloride-derived Cu-MOF and is not achievable with neutral aromatic dicarboxylate linkers.

Quote Request

Request a Quote for 1,3-Bis(4-carboxyphenyl)imidazolium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.